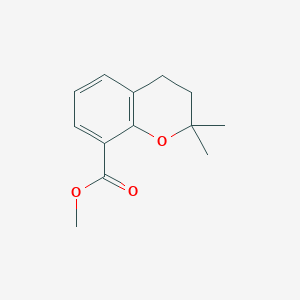
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile
Descripción general
Descripción
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile, also known as DPC, is a chemical compound with the molecular formula C13H13F2N. It has a molecular weight of 221.25 g/mol .
Synthesis Analysis
The synthesis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile involves the reaction of 2- [658-99-1] (3,4-difluorophenyl)acetonitrile with 60% sodium hydride in DMF at 0°C . This is followed by the addition of 1,5-dibromopentane and the mixture is stirred at a temperature in the range of 0°C to room temperature for 5 hours . The reaction is then quenched with water, and the product is extracted with EtOAc . The product is purified by Combiflash (120g silica gel) eluting with 1:9 EtOAc-hexane to give 1-(3,4-difluorophenyl)cyclohexanecarbonitrile .Aplicaciones Científicas De Investigación
Synthesis and Properties in Liquid Crystals
A study by Takatsu, Takeuchi, and Satō (1984) explored the synthesis of 3,4-difluorophenyl trans-4′-substituted cyclohexane-1′-carboxylates, which demonstrate nematic phases. These compounds, including 1-(3,4-difluorophenyl)cyclohexanecarbonitrile, have potential applications in liquid crystal technology due to their unique electro-optical properties (Takatsu, Takeuchi, & Satō, 1984).
Chiral Intermediate in Pharmaceutical Synthesis
Guo et al. (2017) developed an enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial chiral intermediate derived from 1-(3,4-difluorophenyl)cyclohexanecarbonitrile. This process is significant for the synthesis of Ticagrelor, an acute coronary syndrome treatment (Guo et al., 2017).
Development of Spiro Compounds
Sulsky et al. (1999) investigated the synthesis of spiro compounds using 1-(3,4-difluorophenyl)cyclohexanecarbonitrile derivatives. Their work contributes to the development of novel spiro[2H-indol]-3(1H)-ones, which have potential applications in medicinal chemistry and drug development (Sulsky, Gougoutas, Dimarco, & Biller, 1999).
Electrochemical Applications
Research by Ferraris et al. (1998) and Li et al. (2002) explored the use of 3-(3,4-difluorophenyl)thiophene derivatives, related to 1-(3,4-difluorophenyl)cyclohexanecarbonitrile, in electrochemical capacitors. These studies demonstrate the potential of such compounds in developing high-performance materials for energy storage applications (Ferraris, Eissa, Brotherston, & Loveday, 1998); (Li, Loveday, Mudigonda, & Ferraris, 2002).
Nanomaterial Synthesis
A study by Sridhar et al. (2015) utilized azobis(cyclohexanecarbonitrile), a compound closely related to 1-(3,4-difluorophenyl)cyclohexanecarbonitrile, for the microwave synthesis of nitrogen-doped carbon nanotubes. This research highlights the potential of such compounds in the development of advanced materials for applications such as lithium-ion batteries (Sridhar, Lee, Chun, & Park, 2015).
Polymer Chemistry
Hsiao et al. (1999) synthesized aromatic polyamides containing the cyclohexane structure, a key feature of 1-(3,4-difluorophenyl)cyclohexanecarbonitrile. This research is relevant for the development of new materials with enhanced thermal and chemical stability for industrial applications (Hsiao, Yang, Wang, & Chuang, 1999).
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N/c14-11-5-4-10(8-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXVASZCOADOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)cyclohexanecarbonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444590.png)


![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B1444595.png)



![1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid](/img/structure/B1444599.png)

![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1444605.png)

![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)

